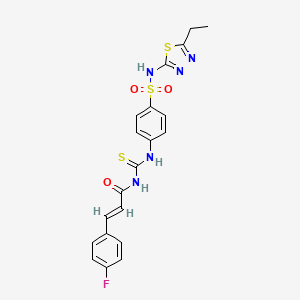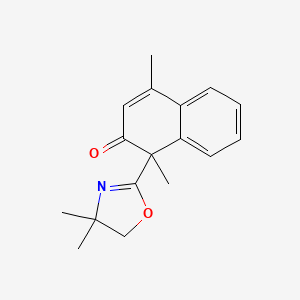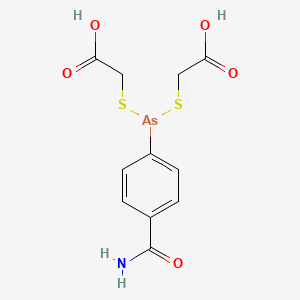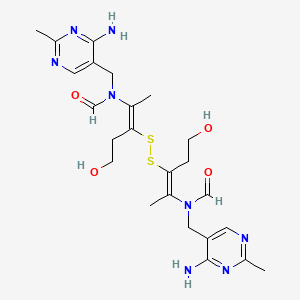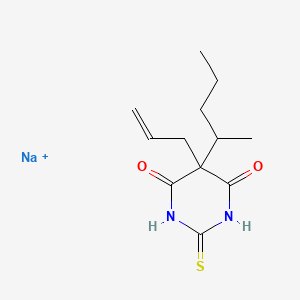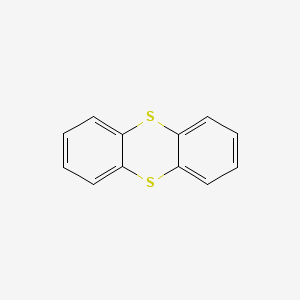
T-1095
概要
説明
T-1095は、ナトリウム-グルコース共輸送体(SGLT)と促進的グルコーストランスポーター2(GLUT2)の阻害剤として作用する合成化合物です。 This compoundは、主に腎臓でのグルコース再吸収を阻害することにより、尿中へのグルコース排泄を促進することで、2型糖尿病の治療の可能性を秘めた研究で使用されています .
製法
This compoundは、ナトリウム-グルコース共輸送体を阻害する能力で知られる天然化合物であるフロリジンから合成されます。 合成経路には、フロリジンをメチルカーボネートプロドラッグに変換することが含まれ、その後は循環系に吸収されて肝臓で急速に活性代謝物T-1095Aに変換されます . 特定の反応条件と工業生産方法は、機密情報であり、公表されていません。
化学反応解析
This compoundは、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは酸化されてさまざまな代謝物を形成することができます。
還元: この化合物は、肝臓で活性型であるT-1095Aに還元することができます。
置換: this compoundは、特に体内の特定の酵素の存在下で、置換反応を起こすことができます。
これらの反応で使用される一般的な試薬および条件には、酸化および還元反応のためのシトクロムP450などの酵素が含まれます。 これらの反応から生成される主な生成物は、活性代謝物T-1095Aおよびその他のマイナーな代謝物です .
科学研究への応用
This compoundには、以下を含むいくつかの科学研究への応用があります。
化学: ナトリウム-グルコース共輸送体の阻害の研究のためのモデル化合物として使用されます。
生物学: グルコース代謝と腎臓機能への影響が調査されています。
医学: 尿中へのグルコース排泄を促進することで血糖値を低下させる能力により、2型糖尿病の潜在的な治療法として研究されています.
科学的研究の応用
T-1095 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of sodium-glucose cotransporters.
Biology: Investigated for its effects on glucose metabolism and renal function.
Industry: Utilized in the development of new antidiabetic drugs and therapies.
作用機序
T-1095は、腎臓のナトリウム-グルコース共輸送体(SGLT)を阻害することによってその効果を発揮します。 この阻害により、腎臓の尿細管からのグルコースの再吸収が阻害され、尿中へのグルコース排泄が増加します。 この化合物は、経口投与によって循環系に吸収され、肝臓で活性型であるT-1095Aに代謝されます。 T-1095Aは、その後SGLTの活性を抑制し、血糖値を低下させます .
生化学分析
Biochemical Properties
T-1095 interacts with SGLT1 and SGLT2, inhibiting their function . The IC50 values for human SGLT1 and SGLT2 are 22.8 µM and 2.3 µM, respectively . This interaction results in increased urinary glucose excretion, thereby decreasing blood glucose levels .
Cellular Effects
This compound influences cell function by altering glucose transport. By inhibiting SGLTs, this compound reduces renal reabsorption of glucose, leading to glucosuria . This can impact cell signaling pathways and gene expression related to glucose metabolism. In diabetic animal models, this compound has been shown to reduce hyperglycemia and HbA1c levels .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting SGLTs. This inhibition prevents the reabsorption of glucose in the kidneys, leading to increased glucose excretion . This mechanism of action is independent of insulin, making this compound a potentially useful therapeutic agent for diabetes .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit SGLTs, maintaining increased urinary glucose excretion and reduced blood glucose levels . Long-term treatment with this compound has been shown to reduce both blood glucose and HbA1c levels in streptozotocin-induced diabetic rats .
Dosage Effects in Animal Models
In both normal and diabetic animals, oral administration of this compound produces a dose-dependent increase in urinary glucose excretion . The maximal glucosuric effect of the drug is achieved with a dose of 300 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys. By inhibiting SGLTs, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .
Transport and Distribution
This compound is absorbed into the circulation via oral administration and is metabolized to its active form, T-1095A . It is then distributed to the kidneys, where it inhibits SGLTs .
Subcellular Localization
The exact subcellular localization of this compound within cells is not well-defined. Given its role as an inhibitor of SGLTs, it is likely to be localized at the cell membrane where these transporters are found .
準備方法
T-1095 is synthesized from phlorizin, a natural compound known for its ability to inhibit sodium-glucose cotransporters. The synthetic route involves the conversion of phlorizin into a methyl carbonate prodrug, which is then absorbed into the circulation and rapidly converted in the liver to the active metabolite T-1095A . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
化学反応の分析
T-1095 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced to its active form, T-1095A, in the liver.
Substitution: this compound can undergo substitution reactions, particularly in the presence of specific enzymes in the body.
Common reagents and conditions used in these reactions include enzymes such as cytochrome P450 for oxidation and reduction reactions. The major products formed from these reactions are the active metabolite T-1095A and other minor metabolites .
類似化合物との比較
T-1095は、ダパグリフロジン、カナグリフロジン、エンパグリフロジンなどの他の類似化合物と比較されます。 これらの化合物は、ナトリウム-グルコース共輸送体2(SGLT2)も阻害し、2型糖尿病の治療に使用されています。 This compoundは、SGLT1とSGLT2の両方を阻害する能力において独特であり、他の化合物は主にSGLT2を標的にしています . この二重阻害は、this compoundをさらなる研究開発のための有望な候補にします。
類似の化合物には以下が含まれます。
- ダパグリフロジン
- カナグリフロジン
- エンパグリフロジン
- フロリジン (this compoundが由来する天然化合物)
This compoundの独自性は、SGLT1とSGLT2の二重阻害にあり、他のSGLT2阻害剤と比較して、より幅広い血糖値低下効果をもたらします .
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNCIERBDJYIQT-PRDVQWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209746-59-8 | |
| Record name | T-1095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209746598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-1095 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E730CSAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of T-1095?
A1: this compound acts as a specific inhibitor of renal Na+-glucose co-transporters (SGLTs), primarily SGLT2. [, , , , , , ] Located in the proximal renal tubules, SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action. [, , ]
Q2: What are the downstream effects of this compound's SGLT2 inhibition?
A2: Inhibition of SGLT2 by this compound leads to several downstream effects, including:
- Improved glycemic control: this compound effectively reduces both fed and fasting blood glucose levels in diabetic animal models. [, , , , , ] This effect is attributed to enhanced urinary glucose excretion. [, , , ]
- Improved insulin sensitivity: Chronic treatment with this compound has been shown to ameliorate hyperglycemia-induced insulin resistance in the liver and adipose tissue of diabetic rats. [, ]
- Preservation of pancreatic β-cell function: Studies suggest that this compound may contribute to the restoration of impaired insulin secretion from pancreatic β-cells in diabetic models. [, , ] This effect is likely secondary to the improvement in glucose toxicity resulting from improved glycemic control. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C24H28O11. Its molecular weight is 492.47 g/mol.
Q4: Is there any available spectroscopic data for this compound?
A4: While the provided research papers do not delve into detailed spectroscopic characterization, structural information and confirmation can be derived from its chemical name, ((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate). This name implies that spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were likely employed during its development and characterization.
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A5: this compound is orally bioavailable and is metabolized to its active form, T-1095A. [] While the precise details of its ADME profile are not extensively described in the provided research, studies highlight its ability to achieve sufficient plasma concentrations to exert its pharmacological effects following oral administration. [, , ]
Q6: How does the PK/PD profile of this compound contribute to its efficacy?
A6: The relationship between this compound's plasma concentration and its effect on renal glucose excretion and blood glucose reduction has been studied using PK/PD modeling. [] The model suggests that the reduction in blood glucose is primarily driven by the enhanced renal glucose excretion achieved through SGLT2 inhibition. [] Further research may provide a more comprehensive understanding of the specific PK/PD parameters influencing its efficacy.
Q7: What in vitro and in vivo models have been used to study the efficacy of this compound?
A7: The efficacy of this compound has been evaluated in various in vitro and in vivo models, including:
- In vitro: Studies have utilized brush border membranes prepared from rat kidneys to assess the inhibitory potency of this compound and its metabolite T-1095A on SGLT activity. []
- In vivo: Animal models such as streptozotocin (STZ)-induced diabetic rats, spontaneously diabetic Goto-Kakizaki (GK) rats, and yellow KK mice have been employed to investigate the antidiabetic effects of this compound. [, , , , , , ]
Q8: How do structural modifications of this compound affect its activity and potency?
A8: While detailed SAR studies are not presented in the provided research, the development of this compound from phlorizin, a naturally occurring SGLT inhibitor, offers some insights. [, , ] Modifications were likely aimed at improving oral bioavailability and selectivity for SGLT2. For example, this compound is a prodrug that is metabolized to its active form, T-1095A, potentially enhancing its pharmacokinetic properties. [] Further research focusing on specific structural modifications and their impact on this compound's activity would be valuable.
Q9: What is the historical context of this compound in diabetes research?
A9: this compound represents an important step in the development of SGLT2 inhibitors as a novel therapeutic approach for diabetes. It was among the first phlorizin derivatives to demonstrate the feasibility of achieving oral bioavailability and efficacy in preclinical models. [, ] While this compound itself did not progress to market, it paved the way for the development of currently available SGLT2 inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



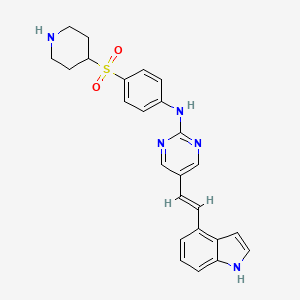
![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)

